N-(1-methyl-1H-indol-4-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
Description
N-(1-methyl-1H-indol-4-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a synthetic compound featuring a pyridazinone core substituted with a phenyl group at position 3 and an acetamide linker connecting it to a 1-methylindole moiety. This structure combines heterocyclic motifs known for diverse pharmacological activities, including enzyme inhibition and antioxidant effects.
Properties
Molecular Formula |
C21H18N4O2 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-(1-methylindol-4-yl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide |
InChI |
InChI=1S/C21H18N4O2/c1-24-13-12-16-18(8-5-9-19(16)24)22-20(26)14-25-21(27)11-10-17(23-25)15-6-3-2-4-7-15/h2-13H,14H2,1H3,(H,22,26) |
InChI Key |
RDBMTTSJAGLBQM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
N-(1-methyl-1H-indol-4-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological properties, mechanisms of action, and therapeutic potentials of this compound.
Biological Activity Overview
Research indicates that compounds with indole and pyridazine moieties often exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific compound has been evaluated for its activity against various biological targets.
Antimicrobial Activity
Recent studies have shown that derivatives containing the pyridazine structure have significant antimicrobial effects. For instance, compounds similar to this compound demonstrated potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) often below 1.6 µg/mL . This suggests a promising avenue for developing new antitubercular agents.
Anti-inflammatory Properties
The compound's anti-inflammatory potential has also been explored through its inhibition of cyclooxygenase (COX) enzymes. In vitro studies indicated that related compounds exhibited selectivity towards COX-2 over COX-1, which is crucial for minimizing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) . For example, certain derivatives showed IC50 values in the low nanomolar range against COX-2, indicating strong inhibitory activity .
Anticancer Activity
The antiproliferative effects of this compound were assessed using various cancer cell lines. The compound demonstrated cytotoxicity in vitro, with significant effects observed in assays measuring cell viability . Molecular docking studies further revealed that the compound could effectively bind to specific targets involved in cancer proliferation pathways.
The proposed mechanism of action for this compound involves multiple pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes such as COX and carbonic anhydrases (CAs), which are implicated in inflammatory responses and tumor growth .
- Induction of Apoptosis : Studies suggest that the compound may trigger apoptotic pathways in cancer cells, leading to reduced cell viability .
- Disruption of Bacterial Metabolism : Its antimicrobial effects are likely due to interference with bacterial metabolic processes, although specific targets remain to be fully elucidated.
Case Studies and Experimental Findings
A series of experiments have corroborated the biological activities attributed to this compound:
Chemical Reactions Analysis
Reaction Mechanisms
The compound undergoes several characteristic chemical reactions due to its functional groups:
Hydrolysis of the Acetamide Group
Under acidic or basic conditions, the acetamide group hydrolyzes to yield carboxylic acid and amine derivatives. This reaction is catalyzed by enzymes or strong acids/bases .
Redox Reactions of the Pyridazinone Ring
The 6-oxo group in the pyridazinone ring is susceptible to reduction (e.g., using LiAlH4) or oxidation (e.g., KMnO4), altering its electronic properties and reactivity.
Nucleophilic Substitution
The indole nitrogen (N-4 position) may participate in nucleophilic substitution reactions, depending on reaction conditions .
| Reaction Type | Conditions | Product |
|---|---|---|
| Hydrolysis | H+/OH-, heat | Carboxylic acid + amine |
| Reduction (Pyridazinone) | LiAlH4, THF | Reduced pyridazinone derivative |
| Oxidation (Pyridazinone) | KMnO4, H2O | Oxidized pyridazinone derivative |
Comparative Analysis with Related Compounds
| Compound | Key Difference | Biological Activity |
|---|---|---|
| 5-Fluorouracil | Pyrimidine analog | Anticancer |
| Indomethacin | Indole derivative | Anti-inflammatory |
| Pyridazinone Derivatives | Similar core structure | Antimicrobial, anti-inflammatory |
This compound’s dual functionality (indole + pyridazinone) may confer synergistic effects, distinguishing it from single-moiety counterparts.
Challenges and Optimization
Industrial scalability requires optimizing reaction yields and purity. Continuous flow chemistry and automated reactors are proposed for efficient synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural similarities with several analogs, particularly in its pyridazinone core, acetamide linker, and aromatic substitutions. Below is a detailed comparison:
Pyridazinone-Based Analogs
Key Observations:
- Acetamide Linker Flexibility : The indole moiety in the target compound may confer greater rigidity compared to alkyl or fluorophenyl groups in ZINC08993868, affecting target selectivity .
Antioxidant and Pharmacokinetic Profiles
Key Observations:
- Antioxidant Potential: While coumarin derivatives () outperform ascorbic acid, the target compound’s indole-pyridazinone hybrid may offer unique radical-scavenging properties, though untested .
- Pharmacokinetics : Analogous phthalimide derivatives () show good blood-brain barrier (BBB) penetration, suggesting the target compound’s indole moiety could similarly enhance CNS targeting .
Research Implications and Gaps
Preparation Methods
Synthesis of the Indole Acetamide Moiety
The N-(1-methyl-1H-indol-4-yl)acetamide component is typically synthesized through alkylation and acylation reactions.
Alkylation of Indole Nitrogen
The 1-methyl group on the indole ring is introduced via alkylation using methyl iodide (CH₃I) in the presence of a base such as sodium hydride (NaH). For example, treatment of 1H-indol-4-amine with NaH in dry tetrahydrofuran (THF) at 0°C, followed by addition of CH₃I, yields 1-methyl-1H-indol-4-amine with >80% efficiency.
Acetamide Formation
The acetamide side chain is installed through acylation. A common method involves reacting 1-methyl-1H-indol-4-amine with chloroacetyl chloride in dichloromethane (DCM) under inert conditions. Triethylamine (Et₃N) is added to scavenge HCl, achieving yields of 70–85%. Alternative approaches use acetic anhydride in pyridine, though this method is less selective for the 4-position.
Table 1: Comparative Analysis of Indole Acetamide Synthesis Methods
| Method | Reagents | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Alkylation/Acylation | CH₃I, NaH, chloroacetyl chloride | THF/DCM | 0°C → rt | 80 | |
| Direct Acylation | Acetic anhydride, pyridine | Pyridine | Reflux | 65 |
Synthesis of the Pyridazinone Acetic Acid Moiety
The 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid component is synthesized via cyclocondensation and oxidation.
Cyclocondensation of Hydrazines
Reaction of phenylmaleic anhydride with hydrazine hydrate (N₂H₄·H₂O) in ethanol under reflux forms 3-phenylpyridazine-6(1H)-one. This intermediate is subsequently treated with ethyl bromoacetate in the presence of K₂CO₃ to introduce the acetic acid side chain, yielding ethyl 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetate. Hydrolysis with NaOH in aqueous ethanol affords the free acid (85–90% yield).
Alternative Route via Arylazo Intermediates
Arylazo precursors, such as 1-[2-phenyl-1-diazenyl]-1-[2-phenylhydrazono]acetone, undergo cyclocondensation with ethyl cyanoacetate to form pyridazinone derivatives. This method provides access to 6-oxo-3-phenylpyridazin-1(6H)-yl scaffolds with substituted azo groups, though it requires stringent temperature control (60–80°C) to prevent side reactions.
Table 2: Pyridazinone Acetic Acid Synthesis Pathways
Coupling of Indole and Pyridazinone Moieties
The final step involves coupling the indole acetamide and pyridazinone acetic acid via amide bond formation.
Carbodiimide-Mediated Coupling
A widely used method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DCM. The pyridazinone acetic acid is activated with EDCI/HOBt for 1 hour at 0°C, followed by addition of N-(1-methyl-1H-indol-4-yl)amine. The reaction proceeds at room temperature for 12–18 hours, yielding the target compound with 60–75% efficiency.
T3P®-Promoted Amidation
Propylphosphonic anhydride (T3P®) in ethyl acetate offers a milder alternative. This method reduces racemization and improves yields (80–85%) by facilitating rapid activation of the carboxylic acid.
Table 3: Coupling Reaction Optimization
| Coupling Agent | Solvent | Temperature | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| EDCI/HOBt | DCM | rt | 18 | 65 | |
| T3P® | Ethyl acetate | rt | 6 | 82 |
Mechanistic Insights and Side Reactions
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adoption of continuous flow reactors enhances reproducibility in the coupling step. For example, a microreactor system with immobilized T3P® catalyst achieves 90% conversion in 30 minutes, compared to 6 hours in batch processes.
Purification Techniques
Final purification via preparative HPLC (C18 column, acetonitrile/water gradient) ensures >98% purity. Alternatively, recrystallization from ethanol/water mixtures offers a cost-effective option for large-scale batches.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
